Calphostin A

Overview

Description

Calphostin A is a member of the calphostins, a class of closely related chemical compounds isolated from the fungus Cladosporium cladosporioides . The calphostins are known to be inhibitors of protein kinase C (PKC) .

Synthesis Analysis

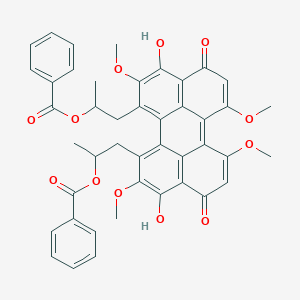

The synthesis of this compound involves a convergent approach that utilizes an enantiopure biaryl common intermediate, formed via an enantioselective catalytic biaryl coupling . The established axial chirality is transferred to the perylenequinone helical stereochemistry with good fidelity .Molecular Structure Analysis

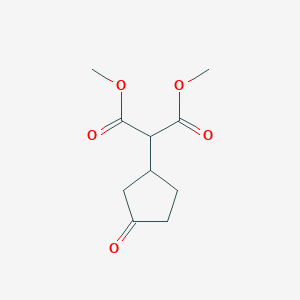

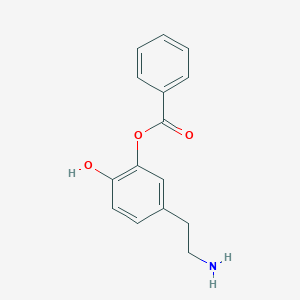

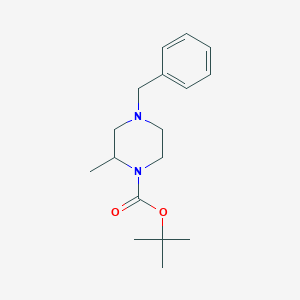

This compound has a complex molecular structure with the chemical formula C44H38O12 . It contains a total of 100 bonds, including 62 non-H bonds, 34 multiple bonds, 14 rotatable bonds, 6 double bonds, and 28 aromatic bonds .Chemical Reactions Analysis

This compound is a product of the fermentation of the fungus Cladosporium cladosporioides . It shows cytotoxic activities against various tumor cells, and these cytotoxicities are proportional to their inhibitory activities against PKC .Physical And Chemical Properties Analysis

This compound is a hydrophobic compound . Its molecular weight is 758.76532 g/mol . It has a complex chemical structure that includes the arrangement of atoms and the chemical bonds that hold the atoms together .Scientific Research Applications

Inhibition of Protein Kinase C (PKC) : Calphostins are potent inhibitors of PKC, a key player in various cellular processes. This inhibition exhibits strong cytotoxic activity, making Calphostin A a potential agent for anticancer therapy (Merlic et al., 2000).

Anticancer Properties : Calphostin C, closely related to this compound, stimulates apoptosis and has potential as a photodynamic therapeutic agent for cancer treatment. It is known to be cytotoxic against cancer cells and may be useful for photodynamic therapy based on the induction of endoplasmic reticulum stress in some forms of cancer (AlMatar & Makky, 2015); (Kaul & Maltese, 2009).

Activation of Cytosolic PKC-dependent Signaling Pathways : Calphostin-C can activate these pathways to induce early-response gene expression in a light-dependent manner (Gamou & Shimizu, 1994).

Generation of Free Radicals : It has been observed that Calphostin C can generate a free radical in liver microsomes from rat and human liver through an enzymatic light-independent mechanism (Patterson et al., 1996).

Toxicity and Membrane Interaction : this compound can cause toxic effects by partitioning into the membrane and producing singlet oxygen and endoperoxides that irreversibly modify proteins and lipids (Wang et al., 1993).

Induction of Apoptosis in Vascular Smooth Muscle Cells : Calphostin-C induces apoptosis in these cells through inhibiting phospholipase D activity and subsequent microtubule polymerization (Zheng et al., 2004).

Inhibition of Phospholipase D (PLD) : Calphostin-c is a potent direct inhibitor of mammalian PLD enzymes, which may explain some of the PKC-independent effects observed in intact cells (Sciorra et al., 2001).

Inhibition of Diacylglycerol Kinase (DGK) : Calphostin C inhibits DGK, suggesting functional similarities between the substrate binding site of DGK and the regulatory site of PKC (Redman et al., 1995).

Apoptosis in Glioma Cells : It induces apoptosis in glioma cells by inducing the translocation and integration of Bax into the mitochondrial membrane, leading to cytochrome c release and mitochondrial dysfunction (Ikemoto et al., 2000); (Ikemoto et al., 1995).

Therapeutic Applications : Due to its potent cytotoxic and antitumor activity, Calphostin C is considered potentially useful for therapeutic applications (Kobayashi et al., 1989).

Pharmacokinetic Studies : A quantitative high-performance liquid chromatography-based detection method for Calphostin C facilitates detailed pharmacodynamic and pharmacokinetic studies in vivo (Chen et al., 1999).

Upregulation of Amphiregulin mRNA : Calphostin C can upregulate the expression of amphiregulin mRNA via reactive oxygen species in cells (Miyazaki et al., 1998).

Stimulation of Epidermal Growth Factor Receptor : Calphostin-C activates a signal transduction pathway involving phosphorylation and internalization of the epidermal growth factor receptor via a light-dependent mechanism (Gamou & Shimizu, 1994).

Inhibition of Cardiac L-type Ca Channels : Calphostin C inhibits these channels by a mechanism that does not involve changes in cyclic AMP levels or dephosphorylation (Hartzell & Rinderknecht, 1996).

Reversal of Drug Resistance : It may reverse drug resistance via P-glycoprotein independently of its effect on PKC activity (Gupta et al., 1994).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[12-(2-benzoyloxypropyl)-3,10-dihydroxy-2,6,7,11-tetramethoxy-4,9-dioxoperylen-1-yl]propan-2-yl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H38O12/c1-21(55-43(49)23-13-9-7-10-14-23)17-25-31-32-26(18-22(2)56-44(50)24-15-11-8-12-16-24)42(54-6)40(48)34-28(46)20-30(52-4)36(38(32)34)35-29(51-3)19-27(45)33(37(31)35)39(47)41(25)53-5/h7-16,19-22,47-48H,17-18H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBUMFQDTQGEKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H38O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20923404 | |

| Record name | (3,10-Dihydroxy-2,6,7,11-tetramethoxy-4,9-dioxo-4,9-dihydroperylene-1,12-diyl)di(propane-1,2-diyl) dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

758.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120461-92-9 | |

| Record name | Calphostin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120461929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,10-Dihydroxy-2,6,7,11-tetramethoxy-4,9-dioxo-4,9-dihydroperylene-1,12-diyl)di(propane-1,2-diyl) dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.